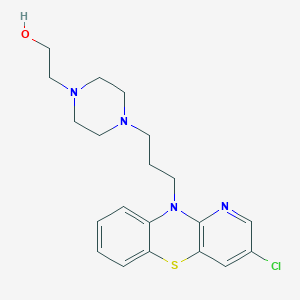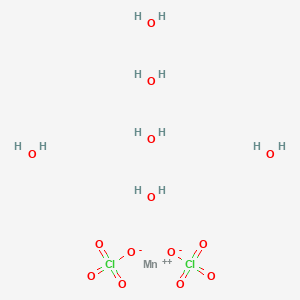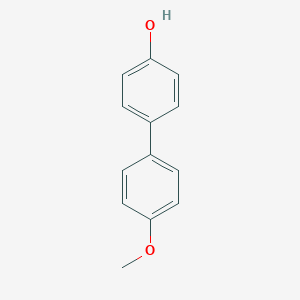
4-Hydroxy-4'-methoxybiphenyl
概要
説明
4-Hydroxy-4’-methoxybiphenyl is an organic compound with the chemical formula C13H12O2. It is a white crystalline solid that is poorly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is also known by other names such as 4’-methoxybiphenyl-4-ol and 4-hydroxy-4’-methoxydiphenyl .
準備方法
The preparation of 4-Hydroxy-4’-methoxybiphenyl typically involves the esterification reaction of p-Hydroxybenzoic acid. The process begins with the reaction of p-Hydroxybenzoic acid with methanol to produce p-methyl formate. This intermediate is then reacted with phenyl lithium to yield 4-Hydroxy-4’-methoxybiphenyl . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
化学反応の分析
4-Hydroxy-4’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Hydroxy-4’-methoxybiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 4-Hydroxy-4’-methoxybiphenyl involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
4-Hydroxy-4’-methoxybiphenyl can be compared with other similar compounds such as:
4-Hydroxybiphenyl: Lacks the methoxy group, which can affect its solubility and reactivity.
4-Methoxybiphenyl: Lacks the hydroxyl group, influencing its chemical behavior and applications.
4,4’-Dimethoxybiphenyl: Contains two methoxy groups, which can significantly alter its properties compared to 4-Hydroxy-4’-methoxybiphenyl.
The uniqueness of 4-Hydroxy-4’-methoxybiphenyl lies in its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
4-(4-methoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJIEYQXMZUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452569 | |
| Record name | 4-Hydroxy-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-71-3 | |
| Record name | 4-Hydroxy-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?
A: this compound serves as a crucial building block in synthesizing liquid crystal polymers. Its structure, featuring a rigid biphenyl core and a flexible alkoxy chain, allows for the creation of molecules with the order and mobility required for liquid crystalline behavior. [, , ]
Q2: How is this compound incorporated into liquid crystal polymers, and what are the resulting material properties?
A: Researchers have successfully incorporated this compound as a side chain mesogenic group into various polymer backbones. For example, in one study [], poly(ω-bromoalkyl-1-glycidyl-ether)s were modified with this compound to yield novel side-chain liquid crystalline polymers. These polymers exhibited varying mesophases depending on the length of the alkyl spacer connecting the mesogenic group to the polymer backbone. Shorter spacers (n = 2 and 4) resulted in smectic C phases, while longer spacers (n = 10 and 12) also yielded smectic C phases. Interestingly, intermediate spacer lengths (n = 6 and 8) resulted in a nematic cybotactic phase. This demonstrates how subtle structural changes can significantly influence the self-assembly and resulting properties of these materials. []
Q3: Beyond its use in polymers, are there other applications of this compound in liquid crystal research?
A: Yes, this compound is a versatile building block and has been used to synthesize non-polymeric liquid crystals as well. One study [] employed it in the preparation of diacetylenic liquid crystalline diesters. These compounds, featuring a diacetylene unit in the molecular core, hold potential for applications requiring photoreactivity and potential for polymerization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)
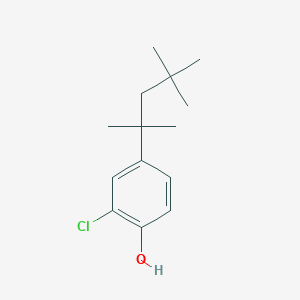
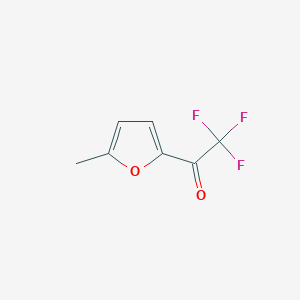
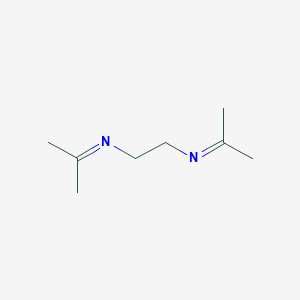
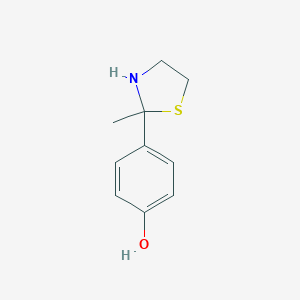
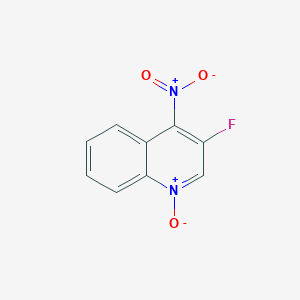
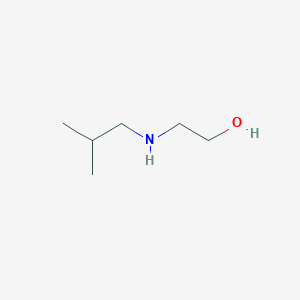
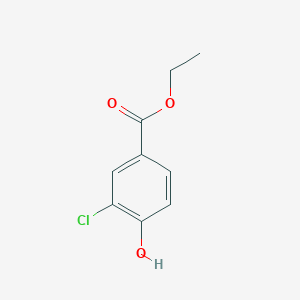
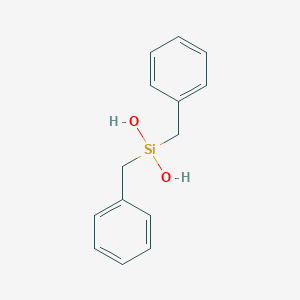
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
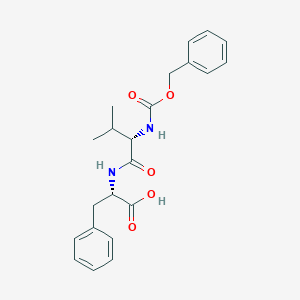
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
